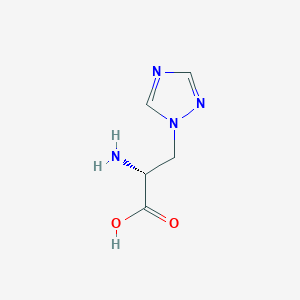

3-(1H-1,2,4-Triazole-1-yl)-D-alanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c6-4(5(10)11)1-9-3-7-2-8-9/h2-4H,1,6H2,(H,10,11)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWFTOJHOHJIMQ-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NN(C=N1)C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Derivatization of 3 1h 1,2,4 Triazole 1 Yl D Alanine

Established Synthetic Pathways for the 1,2,4-Triazole-Amino Acid Scaffold

The construction of the 1,2,4-triazole-amino acid linkage can be achieved through several distinct chemical and biological methods. These pathways focus on creating a stable, regioselective bond between the triazole heterocycle and the amino acid backbone.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, reliability, and biocompatibility. nih.gov This reaction typically involves the coupling of a terminal alkyne and an organic azide (B81097) to regioselectively form a 1,4-disubstituted 1,2,3-triazole. nih.govacs.org While CuAAC is the definitive method for synthesizing the 1,2,3-triazole isomer, it is often discussed in the broader context of triazole-amino acid synthesis. For instance, a new series of 1,2,3-triazole-linked nucleoside-amino acid conjugates were synthesized in high yields using CuAAC by introducing an azide group onto a nucleoside and coupling it with an alkyne-modified amino acid like serine or propargylglycine. mdpi.com

The general CuAAC mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with an azide. nih.govacs.org The reaction is often facilitated by a reducing agent, such as sodium ascorbate, to maintain copper in its active Cu(I) oxidation state, and stabilizing ligands can accelerate the reaction and protect biological substrates from oxidation. acs.orgnih.gov Although this pathway does not directly yield the 1,2,4-triazole (B32235) scaffold, its principles of using orthogonally reactive azide and alkyne-functionalized amino acid precursors are fundamental in the synthesis of triazole-containing peptidomimetics. nih.govnih.gov

Alkylation Reactions of 1H-1,2,4-Triazole with Amino Acid Precursors

A more direct and regioselective method for synthesizing 1-substituted-1,2,4-triazole derivatives involves the alkylation of the 1H-1,2,4-triazole ring with a suitable amino acid precursor. researchgate.net This approach ensures the formation of the desired 1,2,4-triazole isomer. The reaction of 1H-1,2,4-triazole with an appropriate electrophilic D-alanine derivative, such as one containing a leaving group (e.g., tosylate, halide) at the β-position, results in the nucleophilic substitution and formation of the C-N bond at the N1 position of the triazole. researchgate.net

One reported strategy involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by oxazoline (B21484) ring-opening and oxidation to yield the final triazolyl-alanine product. researchgate.net The use of a base like potassium carbonate is common in these reactions. researchgate.net Another method describes the synthesis of key intermediates by reacting 1,2,4-triazole with a substituted precursor in DMF, followed by further transformations to introduce the amino acid fragment. nih.gov The alkylation of methyl 1,2,4-triazole-3-carboxylate (B8385096) is also a known route for introducing substituents at the N1 position. mdpi.com These alkylation strategies offer robust and scalable access to the 3-(1H-1,2,4-Triazol-1-yl)-D-alanine scaffold.

| Starting Material 1 | Starting Material 2 | Key Conditions | Product Type | Reference |

| 1H-1,2,4-Triazole | O-tosyloxazoline derivative | K₂CO₃, tetrabutylammonium (B224687) bromide, DMF, 120 °C | Oxazoline-triazole adduct | researchgate.net |

| 1,2,4-Triazole | Epoxide precursor | DMF | Hydroxy-triazole intermediate | nih.gov |

| Methyl 1,2,4-triazole-3-carboxylate | Alkyl/aryloxymethyl acetates | Silylation | 1-alkoxymethyl-1,2,4-triazole | mdpi.com |

Enzymatic or Biosynthetic Derivations Involving 1,2,4-Triazole and Amino Acid Substrates

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymatic pathways can provide access to complex chiral molecules under mild conditions. Research has demonstrated the feasibility of the "enzymic synthesis of 3-amino-1,2,4-triazol-1-yl-alanine," a metabolite of 3-amino-1,2,4-triazole found in plants. documentsdelivered.com This suggests that specific enzymes, likely from the β-substituted alanine (B10760859) synthase family, can catalyze the reaction between 1,2,4-triazole and a serine-derived substrate to form the desired triazolyl-alanine product. Such enzymatic methods are highly valued for their exceptional stereoselectivity, which would be ideal for producing the enantiopure D-alanine derivative.

Design and Synthesis of Functionalized Analogs and Derivatives of 3-(1H-1,2,4-Triazole-1-yl)-D-alanine

Once the core scaffold of 3-(1H-1,2,4-triazol-1-yl)-D-alanine is synthesized, it can be further modified to create a diverse library of functionalized analogs. These derivatives are designed to modulate biological activity, improve physicochemical properties, or serve as building blocks for larger molecules.

| Parent Scaffold | Coupled Amino Acid Fragment | Resulting Derivative Class | Reference |

| 1-(1H-1,2,4-triazol-1-yl)propan-2-ol derivative | Isopropyl ((2S)-...)-carbamate (from Valine) | Amino acid-functionalized 1,2,4-triazole | nih.gov |

| 1-(1H-1,2,4-triazol-1-yl)propan-2-ol derivative | tert-Butyl ((2S)-...)-carbamate (from Leucine) | Amino acid-functionalized 1,2,4-triazole | nih.gov |

| 1-(1H-1,2,4-triazol-1-yl)propan-2-ol derivative | Benzyl ((2S)-...)-carbamate (from Phenylalanine) | Amino acid-functionalized 1,2,4-triazole | nih.gov |

Dipeptide and Peptidomimetic Conjugations of Triazolyl-Amino Acids

The 1,2,4-triazole ring is an effective peptide bond mimetic, offering increased stability against enzymatic degradation compared to natural amide bonds. nih.gov Therefore, 3-(1H-1,2,4-triazol-1-yl)-D-alanine is an excellent candidate for incorporation into dipeptides and larger peptidomimetics. The synthesis of such conjugates typically involves using the triazolyl-alanine as a building block in standard solid-phase or solution-phase peptide synthesis. nih.gov

The triazole moiety can replace a dipeptide fragment or be used to cyclize peptides through side-chain to side-chain linkages, enhancing structural stability. nih.gov For example, triazole-containing pseudo-dipeptides can be prepared and then incorporated into longer peptide chains using established synthetic strategies. nih.gov The resulting peptidomimetics often retain or even enhance the biological activity of the parent peptide while exhibiting improved metabolic stability. nih.govnih.gov

Characterization Techniques for Novel Triazolyl-Amino Acid Structures in Research

The structural confirmation of novel triazolyl-amino acids like 3-(1H-1,2,4-triazol-1-yl)-D-alanine relies on a combination of modern analytical techniques. Spectroscopic and spectrometric methods are indispensable for elucidating the molecular structure and confirming the identity of these synthesized compounds.

Spectroscopic Analysis in Structural Elucidation (e.g., NMR, IR)

Spectroscopic techniques are fundamental for the detailed structural analysis of triazolyl-amino acids. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical information about the compound's carbon-hydrogen framework, functional groups, and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing 1,2,4-triazole-containing amino acids. mdpi.comresearchgate.net

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For a typical 3-(1H-1,2,4-triazol-1-yl)alanine derivative, characteristic signals would include two singlets in the downfield region (around 8-9 ppm) corresponding to the two protons of the 1,2,4-triazole ring. researchgate.netnih.gov The protons of the alanine backbone—the α-hydrogen and the β-methylene protons—would appear further upfield. The coupling patterns between these protons help confirm the structure.

¹³C NMR: The carbon NMR spectrum reveals the number and type of carbon atoms. The carbons of the triazole ring typically resonate in the 140-160 ppm range. mdpi.comnih.gov The carbonyl carbon of the carboxylic acid group appears significantly downfield (around 170 ppm), while the α- and β-carbons of the alanine moiety are found at higher field strengths. mdpi.comnih.gov Two-dimensional NMR experiments, such as HSQC and HMBC, are often used to definitively assign proton and carbon signals and confirm the N1-alkylation of the triazole ring. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. The IR spectrum of a triazolyl-amino acid would show characteristic absorption bands:

A broad band in the range of 2500-3300 cm⁻¹ indicates the O-H stretching of the carboxylic acid group.

Stretching vibrations for N-H from the amino group and C-H from the aliphatic and aromatic parts are also observed.

A strong absorption around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. researchgate.net

The C=N and N-N stretching vibrations characteristic of the triazole ring appear in the fingerprint region, typically between 1400 and 1650 cm⁻¹. researchgate.net The absence of certain bands, such as those for a starting material's functional group, can confirm the success of a reaction. researchgate.net

| Compound Fragment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Triazole C-H | 8.20 (s), 7.85 (s) | - | nih.gov |

| Triazole Carbons | - | 150.8, 145.3 | mdpi.com |

| Carboxylic Acid (or Ester) Carbonyl | - | ~169.4 | mdpi.com |

| Alanine α-CH | ~4.35 (m) | ~60.1 | mdpi.com |

| Alanine β-CH₂ | ~4.30 (m) | ~27.6 | mdpi.com |

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of newly synthesized compounds. High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is particularly valuable. mdpi.comacs.org ESI-HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm) of the theoretical value. This precision allows for the unambiguous determination of the molecular formula of the target compound. For 3-(1H-1,2,4-triazol-1-yl)-D-alanine and its derivatives, mass spectra will typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. mdpi.comacs.org The comparison between the calculated and experimentally found mass provides definitive confirmation of the compound's identity.

| Compound Structure | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |

|---|---|---|---|---|

| Isopropyl ((1S)-2-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-2-oxo-1-phenylethyl)carbamate | C₂₃H₂₇N₅O₄ | 438.2136 | 438.2134 | mdpi.com |

| tert-butyl (2-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-2-oxoethyl)carbamate | C₁₈H₂₅N₅O₄ | 376.1980 | 376.1983 | nih.gov |

| (S)-2-amino-3-(1-(2-methoxyphenyl)-1H-1,2,3-triazol-4-yl)propanoic acid | C₁₂H₁₄N₄O₃ | 262.265 | 262.107 | nih.gov |

| Fused Boc-protected triazole from amino acid | C₁₇H₂₃BrN₃O₃ | 396.09173 | 396.09321 | acs.org |

Metabolism and Environmental Fate of 3 1h 1,2,4 Triazole 1 Yl D Alanine

Formation as a Metabolite of Triazole-Derivative Fungicides and Herbicides

3-(1H-1,2,4-Triazole-1-yl)-D-alanine, commonly known as triazole alanine (B10760859), is a primary metabolite that forms from the breakdown of triazole-containing fungicides. fao.org These fungicides are widely used in agriculture to protect crops from a broad spectrum of fungal diseases. fao.orgnih.gov The formation of triazole alanine is a key step in the metabolic pathway of these parent compounds within both plant and animal systems.

Metabolic Pathways in Plants (e.g., from Amitrole (B94729), Tebuconazole, Penconazole, Myclobutanil)

In plant systems, the application of triazole-derivative fungicides can lead to the formation of 3-(1H-1,2,4-Triazole-1-yl)-D-alanine. epa.gov This process typically begins with the cleavage of the parent fungicide molecule, which releases the 1,2,4-triazole (B32235) ring. epa.gov This free triazole can then conjugate with the amino acid serine, a common building block of proteins in plants, to form triazole alanine. epa.govepa.gov This metabolic step is a detoxification mechanism for the plant.

Further metabolism in plants can occur, where triazole alanine may be oxidized to form triazole acetic acid. epa.govepa.gov While triazole alanine and triazole acetic acid are the primary terminal forms of the triazole ring in plants, some of the free 1,2,4-triazole may also remain. epa.govepa.gov

Specific examples of parent compounds that lead to the formation of triazole alanine in plants include:

Amitrole: This herbicide, also known as 3-amino-1,2,4-triazole, is structurally very similar to the triazole moiety and is a known precursor to triazole alanine in plants. atamanchemicals.comnih.govwikipedia.org

Tebuconazole: Studies on crops like wheat and peanuts have shown that tebuconazole is extensively metabolized to form triazole derivative metabolites, including triazole alanine, triazole lactic acid, and triazole acetic acid. mdpi.comfao.org

Penconazole and Myclobutanil: As with other triazole fungicides, the metabolic breakdown of penconazole and myclobutanil in plant tissues is expected to follow a similar pathway, resulting in the formation of triazole alanine and other related metabolites.

The extent to which these metabolites form is highly dependent on the specific parent triazole pesticide and the plant species involved. epa.gov

Metabolic Pathways in Non-Human Animal Systems (e.g., Rats, Livestock)

In non-human animal systems, such as rats and livestock, the metabolic fate of triazole fungicides differs from that in plants. While the parent compounds are metabolized, the formation of 3-(1H-1,2,4-Triazole-1-yl)-D-alanine is generally not a significant pathway. inchem.org Instead, the primary metabolite found in animals is the free 1,2,4-triazole. fao.orgepa.gov

Studies in rats have shown that when triazole fungicides are ingested, they are metabolized in the liver by cytochrome P450 enzymes. nih.govgsconlinepress.com The resulting metabolites are then excreted. For instance, when rats were administered radiolabelled triazole alanine directly, it was rapidly absorbed and excreted, primarily in the urine, with the majority being the unchanged parent compound and a smaller fraction as N-acetyl-D,L-triazole alanine. inchem.orgwho.int This indicates that if triazole alanine were to be ingested by animals, it would be quickly eliminated from the body. fao.org

In livestock, such as goats and hens, metabolism studies with tebuconazole showed that the primary metabolic pathway involves hydroxylation and carboxylation of the parent compound, followed by conjugation. fao.org While 1,2,4-triazole was detected in some tissues, triazole alanine was not a major metabolite. fao.org This suggests that the conjugation with serine to form triazole alanine is a metabolic route predominantly observed in plants. epa.govepa.gov

Degradation Pathways in Environmental Compartments (Soil, Water)

The environmental fate of 3-(1H-1,2,4-Triazole-1-yl)-D-alanine is influenced by various factors in soil and water systems. The persistence and potential for movement of this compound are of key interest in environmental risk assessments.

Influence of Microbiological Processes on Degradation

Microbiological processes play a significant role in the degradation of triazole compounds in the environment. nih.govnih.gov Soil microorganisms can utilize triazole fungicides as a source of carbon and energy, leading to their breakdown. nih.govnih.gov Several bacterial strains, including Klebsiella sp., Pseudomonas sp., and Citrobacter sp., have been identified as being capable of degrading triazole fungicides. nih.govnih.gov

The degradation of the parent fungicides ultimately leads to the formation of metabolites like 1,2,4-triazole. The 1,2,4-triazole ring itself is relatively stable in the environment. eurl-pesticides.eu However, some microbial processes, such as nitrification, have been shown to enhance the biodegradation of 1H-1,2,4-triazole. researchgate.net This suggests that the microbial community composition and activity in soil and water can influence the persistence of triazole metabolites.

Persistence and Translocation in Agricultural and Ecological Systems

The persistence of triazole fungicides and their metabolites in the environment is a concern. researchgate.net Studies have shown that triazole fungicides can have long residual periods in both soil and water. researchgate.net The persistence is influenced by factors such as soil type, pH, temperature, and light. researchgate.net

Once formed, 3-(1H-1,2,4-Triazole-1-yl)-D-alanine, being a water-soluble compound, has the potential for translocation within agricultural and ecological systems. nih.gov The uptake and movement of triazole pesticides and their metabolites in plants, such as rice, have been studied. nih.gov The distribution of these compounds within the plant tissues can vary depending on their chemical properties. nih.gov The potential for leaching into groundwater is also a consideration due to the water solubility of triazole metabolites.

Occurrence and Distribution in Environmental Samples

Residues of triazole fungicides and their metabolites, including 3-(1H-1,2,4-Triazole-1-yl)-D-alanine, have been detected in various environmental samples. These compounds are primarily associated with plant commodities. fao.orgepa.gov

Monitoring studies have found triazole derivative metabolites (TDMs), including triazole alanine, triazole acetic acid, and triazole lactic acid, in fruit and vegetable samples. eurl-pesticides.eu The presence of these metabolites indicates the historical or recent use of triazole fungicides on these crops. The 1,2,4-triazole moiety appears to be persistent in the environment, leading to its detection in crops, livestock, and environmental compartments like soil and water. eurl-pesticides.eu

The levels of these metabolites can vary significantly depending on the type of crop, the specific fungicide used, and the agricultural practices employed. For example, higher levels of triazolylalanine have been estimated in wheat and barley grain treated with tebuconazole. epa.gov The frequent detection of these metabolites underscores the importance of continued monitoring and assessment of their environmental distribution. eurl-pesticides.eu

Presence in Plant Commodities and Rotational Crops

3-(1H-1,2,4-Triazole-1-yl)-D-alanine, commonly referred to as triazole alanine (TA), is a significant metabolite of the widely used triazole class of fungicides. eurl-pesticides.eu In plants, the 1,2,4-triazole molecule, a degradation product of parent triazole pesticides, can become conjugated to serine, resulting in the formation of triazole alanine. epa.gov Along with triazole acetic acid (TAA), triazole alanine is considered a primary terminal form of the triazole ring in plant metabolism. epa.gov

The presence of triazole alanine is particularly notable in rotational crops. eurl-pesticides.eu Studies have shown that while parent triazole fungicides are typically found at insignificant levels in these succeeding crops, their triazole derivative metabolites (TDMs) can be present at high concentrations. eurl-pesticides.eu The residues in rotational crops are understood to result mainly from the uptake of 1,2,4-triazole from the soil, which originates from the degradation of pesticides applied in previous seasons. eurl-pesticides.eu Once absorbed, the 1,2,4-triazole is metabolized by the plants into compounds including triazole alanine, triazole lactic acid (TLA), and triazole acetic acid (TAA). eurl-pesticides.eu

Research has identified triazole alanine as the most prominent TDM in rotational crops, with residue levels detected up to 0.5 mg/kg in cereal grains. eurl-pesticides.eu In a comprehensive analysis of over 4,600 conventional and organic food products, triazole alanine was the most frequently detected triazole derivative metabolite. eurl-pesticides.eu

| Commodity Type | Finding | Reported Concentration | Source |

|---|---|---|---|

| General Plant Commodities | Considered a primary terminal metabolite of triazole fungicides. | Not specified | epa.gov |

| Rotational Crops (General) | Most prominent triazole derivative metabolite found. | Not specified | eurl-pesticides.eu |

| Rotational Cereal Grains | Detected at significant levels. | Up to 0.5 mg/kg | eurl-pesticides.eu |

| Conventional & Organic Products | Most frequently detected triazole derivative metabolite in a study of >4600 products. | Not specified | eurl-pesticides.eu |

Detection in Soil and Water Samples

The occurrence of 3-(1H-1,2,4-Triazole-1-yl)-D-alanine in plants is intrinsically linked to the environmental fate of its precursor, 1,2,4-triazole, in soil and water. eurl-pesticides.eu Environmental fate studies have confirmed the presence of 1,2,4-triazole, triazole alanine, and triazole acetic acid in the environment, with evidence of significant conversion between these three forms depending on a variety of environmental conditions. epa.gov

Soil: The precursor 1,2,4-triazole demonstrates significant distribution into soil. Fugacity modeling indicates that with simultaneous release to air, water, and soil, approximately 61% of 1,2,4-triazole partitions into the soil compartment. epa.gov Studies on the degradation of this precursor in soil under aerobic conditions have shown it to be non-persistent, with degradation half-lives (DT50) ranging from 11 to 35 days across different soil types. epa.gov Analytical methods have been developed to monitor 1,2,4-triazole in soil, achieving limits of quantification as low as 1.1 μg/kg. nih.gov The formation of triazole alanine in rotational crops is a direct consequence of the uptake of this soil-resident 1,2,4-triazole. eurl-pesticides.eu

Water: 1,2,4-triazole is stable in water, with hydrolysis studies showing it to be stable for 30 days at 25°C across pH values of 5, 7, and 9. epa.gov It does not undergo significant direct photolysis in sunlight. epa.gov Fugacity modeling suggests that approximately 38.9% of 1,2,4-triazole is expected to be distributed into water. epa.gov While specific monitoring data for 3-(1H-1,2,4-Triazole-1-yl)-D-alanine in water is limited in the reviewed literature, the high water solubility and stability of its precursor suggest a potential for its presence in water systems.

| Matrix | Parameter | Finding | Source |

|---|---|---|---|

| Soil | Aerobic Degradation Half-Life | 11 - 35 days | epa.gov |

| Soil | Fugacity Modeling Distribution | ~61% | epa.gov |

| Soil | Limit of Quantification | 1.1 μg/kg | nih.gov |

| Water | Hydrolysis Half-Life (pH 5, 7, 9) | > 30 days | epa.gov |

| Water | Fugacity Modeling Distribution | ~38.9% | epa.gov |

Advanced Analytical Methodologies for Research on 3 1h 1,2,4 Triazole 1 Yl D Alanine

Chromatographic and Spectrometric Techniques for Identification and Quantification

Chromatography and spectrometry form the cornerstone of analytical efforts for 3-(1H-1,2,4-Triazole-1-yl)-D-alanine and related metabolites. These techniques separate the analyte from matrix components and provide structural confirmation and quantitative measurement.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of 3-(1H-1,2,4-Triazole-1-yl)-D-alanine and other triazole derivative metabolites. sciex.comresearchgate.net This method offers high sensitivity and selectivity, which is crucial due to the low concentration levels often encountered in environmental and biological samples.

The analysis of these polar metabolites by LC-MS/MS can be challenging due to poor fragmentation efficiency and significant matrix interference. daspsrl.itsciex.com Methodologies often employ electrospray ionization (ESI) in positive mode, with detection performed via multiple reaction monitoring (MRM) to enhance specificity. eurl-pesticides.eu The precursor ion for 3-(1H-1,2,4-Triazole-1-yl)-D-alanine is its protonated molecule [M+H]+. eurl-pesticides.eu Despite the challenges, validated LC-MS/MS methods have been successfully developed for triazole metabolites in various matrices. nih.govnih.gov For instance, a method for the parent compound, 1,2,4-triazole (B32235), in soil achieved a low limit of quantification and high recovery rates. nih.gov

Table 1: Example Validation Parameters for LC-MS/MS Analysis of a Related Triazole Compound in Soil

| Parameter | Result |

|---|---|

| Limit of Quantification (LOQ) | 1.1 µg kg⁻¹ |

| Recovery Range | 83 to 97% |

| Relative Standard Deviation (RSD) | <7.8% |

Data derived from a study on 1,2,4-triazole, a related metabolite. nih.gov

The development of LC-MS/MS methods for amino acid enantiomers, including those with triazole-bonded stationary phases, further highlights the versatility of this technique for analyzing compounds structurally similar to 3-(1H-1,2,4-Triazole-1-yl)-D-alanine. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) serves as another powerful tool for the analysis of organic compounds. However, for polar and non-volatile molecules like 3-(1H-1,2,4-Triazole-1-yl)-D-alanine, direct analysis is often not feasible. A derivatization step is typically required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.

While specific GC-MS methods for 3-(1H-1,2,4-Triazole-1-yl)-D-alanine are not extensively detailed in readily available literature, the general approach is well-established for other polar metabolites. nih.gov Methods for related compounds, such as the herbicide amitrole (B94729) (3-amino-1H-1,2,4-triazole), have been developed using gas chromatography with nitrogen-specific detectors. fao.org A typical GC-MS analysis involves programmed temperature ramps to ensure the separation of components in a mixture. nih.gov

Table 2: Typical GC-MS Operating Parameters for Metabolite Analysis

| Parameter | Typical Setting |

|---|---|

| Injector Temperature | 250 °C |

| Column Gas Flow | 1 mL/min |

| Transfer Line Temperature | 280 °C |

| Column Temperature Program | Initial 50 °C, ramp at 10 °C/min to 250 °C |

These are general parameters and would require optimization for the specific analyte. nih.gov

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a fundamental separation technique often used with various detectors, including Diode Array Detectors (DAD), for the analysis of triazole derivatives. nih.gov HPLC methods can effectively separate metabolites from a parent compound in various biological samples. nih.gov The choice of a suitable stationary phase, such as a C18 column, and a mobile phase gradient is crucial for achieving good resolution. nih.gov

Thin-layer chromatography (TLC) is a simpler, cost-effective chromatographic technique used for the separation and qualitative identification of compounds. acclmp.comnih.gov High-performance thin-layer chromatography (HPTLC) is an advanced version of TLC that offers better resolution, sensitivity, and accuracy. acclmp.com HPTLC-densitometric methods have been successfully developed and validated for the analysis of other triazole derivatives, demonstrating excellent linearity and low limits of detection (LOD) and quantification (LOQ). ekb.eg These methods confirm the presence of compounds and can be used for quantification in various samples. ekb.egphcog.com

Table 3: Example Performance Data for HPTLC Analysis of 1-Coumarinyl-1,2,3-triazole Derivatives

| Parameter | Result Range |

|---|---|

| Rf Values | 0.27 to 0.66 |

| Linearity Range | 50–500 ng/band |

| Correlation Coefficient (R²) | 0.9923 to 0.9991 |

| Limit of Detection (LOD) | 17.5 to 47.8 ng/spot |

| Limit of Quantification (LOQ) | 52.6 to 144.8 ng/spot |

Data from a study on newly synthesized triazole derivatives, showcasing the capabilities of HPTLC. ekb.eg

Emerging Analytical Approaches and Enhancements

To overcome the inherent challenges in analyzing 3-(1H-1,2,4-Triazole-1-yl)-D-alanine, researchers are continuously developing and applying novel analytical strategies to improve selectivity and quantitative robustness.

Differential Mobility Spectrometry (DMS) for Improved Selectivity

Differential Mobility Spectrometry (DMS), also known as high-field asymmetric waveform ion mobility spectrometry (FAIMS), is an ion mobility-based separation technique that distinguishes ions based on their differing mobility in high and low electric fields. daspsrl.itsciex.comeurl-pesticides.eu When coupled with LC-MS/MS, DMS provides an additional dimension of separation, occurring in the gas phase between the ion source and the mass analyzer. daspsrl.it

This technique has proven extremely effective for the analysis of triazole derivative metabolites, including triazole alanine (B10760859). daspsrl.iteurl-pesticides.eu It significantly reduces chemical noise and resolves isobaric interferences from complex matrices, which are major issues in conventional LC-MS/MS analysis. daspsrl.itsciex.com The use of DMS leads to a substantial improvement in the signal-to-noise ratio, enabling quantification at very low levels (e.g., 0.01 mg/kg) with high confidence and accuracy. daspsrl.iteurl-pesticides.eu

Table 4: Comparison of Analytical Performance With and Without DMS for Triazole Metabolites

| Feature | LC-MS/MS | LC-DMS-MS/MS |

|---|---|---|

| Signal Interferences | High, especially from co-eluting matrix compounds | Significantly reduced |

| Chemical Noise/Baseline | High, compromising LOQ and accuracy | Substantially lower |

| Signal-to-Noise Ratio | Lower | Improved |

| Peak Shape | Often obscured by interferences | Clean, single LC peaks observed |

| Selectivity | Limited by chromatographic and mass spectrometric resolution | Greatly enhanced |

Based on findings from studies on triazole derivative metabolites. daspsrl.iteurl-pesticides.eu

Application of Isotopically Labeled Internal Standards (IL-IS) for Robust Quantitation

Robust and accurate quantification in complex matrices is often hampered by matrix effects, where co-eluting substances can suppress or enhance the ionization of the target analyte, leading to inaccurate results. eurl-pesticides.euscispace.com The use of an appropriate internal standard (IS) is critical to compensate for these effects and for variations during sample preparation.

Stable isotopically labeled internal standards (IL-IS) are considered the "gold standard" for quantitative LC-MS assays. scispace.com An IL-IS, such as deuterium (B1214612) or carbon-13 labeled 3-(1H-1,2,4-Triazole-1-yl)-D-alanine, is chemically identical to the analyte and co-elutes chromatographically. scispace.com Because it behaves virtually identically to the analyte during extraction, chromatography, and ionization, it can effectively correct for matrix effects and procedural losses, thereby significantly improving the accuracy and precision of quantification. eurl-pesticides.euscispace.com The use of IL-IS has been specifically highlighted as a key factor in enabling straightforward and reliable quantification of triazole derivative metabolites. eurl-pesticides.eu

Challenges and Innovations in Residue Analysis of Triazolyl-Amino Acids

The residue analysis of triazolyl-amino acids, metabolites of widely used triazole fungicides, presents a distinct set of analytical chemistry challenges. These compounds, including the specific enantiomer 3-(1H-1,2,4-Triazole-1-yl)-D-alanine, require specialized methodologies due to their unique physicochemical properties and the stereoselective nature of their environmental and biological interactions. The accurate detection and quantification of these residues in complex matrices such as food and environmental samples are critical for comprehensive risk assessment.

A primary challenge in the analysis of triazolyl-amino acids is their high polarity. This characteristic makes them difficult to extract efficiently using standard multi-residue methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and leads to poor and unstable retention on conventional reversed-phase liquid chromatography (RP-LC) columns. sepscience.com Furthermore, these metabolites are often present at trace concentrations, necessitating highly sensitive detection methods and robust sample clean-up procedures to minimize matrix effects that can interfere with accurate quantification. capes.gov.brnih.gov

The most significant challenge, however, stems from chirality. Triazolyl-amino acids are chiral molecules, and their enantiomers can exhibit different degradation rates and biological activities. mdpi.comnih.govnih.gov Consequently, analyzing them as a simple racemate is insufficient for a thorough risk assessment. nih.gov The residue analysis of a specific stereoisomer like 3-(1H-1,2,4-Triazole-1-yl)-D-alanine demands enantioselective methods capable of separating it from its corresponding L-alanine enantiomer. Developing such chiral separation methods can be complex, often requiring extensive screening of chiral stationary phases (CSPs) and mobile phases. nih.govnih.gov The separation of racemates into their component enantiomers is a process known as resolution, which is necessary because enantiomers possess identical physical properties, making them difficult to separate by conventional means. libretexts.org

In response to these difficulties, significant innovations in analytical methodologies have emerged.

Innovations in Sample Preparation: To address extraction challenges, modified sample preparation techniques have been developed. These include variations of the QuEChERS protocol and the use of miniaturized and environmentally friendly methods like dispersive liquid-liquid microextraction (DLLME), which can achieve high enrichment factors for triazole fungicides from water samples. nih.gov For complex matrices, advanced sorbents such as zirconia-based materials (e.g., Z-Sep) have proven effective in removing interfering lipids and other co-extractives during the clean-up step. researchgate.net The trend in sample preparation is moving towards workflow automation and targeted, compound-class-specific solutions to enhance accuracy, increase throughput, and reduce solvent consumption. mdpi.com

Innovations in Separation and Detection: For the separation of highly polar analytes, techniques such as ion chromatography coupled to mass spectrometry (IC-MS) are being explored as a powerful alternative to traditional RP-LC. sepscience.com

For chiral separations, the primary innovation lies in the use of high-performance liquid chromatography (HPLC) and ultra-performance convergence chromatography (UPC²) equipped with specialized chiral stationary phases. nih.govnih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used to resolve the enantiomers of parent triazole fungicides and can be applied to their chiral metabolites. capes.gov.brnih.govcapes.gov.br UPC², which utilizes supercritical carbon dioxide as a primary mobile phase component, offers a high-speed, efficient alternative for enantioseparation. nih.gov

These advanced separation techniques are typically coupled with tandem mass spectrometry (MS/MS), which provides the high sensitivity and selectivity required for trace residue quantification in complex samples. capes.gov.brnih.govcapes.gov.br The combination of chiral LC with MS/MS is a powerful tool for the enantioselective determination of triazole fungicides and their metabolites in various food and environmental matrices. capes.gov.br

The table below summarizes various chiral separation methods developed for parent triazole fungicides, illustrating the techniques that form the basis for analyzing their chiral amino acid metabolites.

Table 1: Methodologies for Chiral Analysis of Triazole Fungicides

| Compound(s) | Analytical Technique | Chiral Column | Mobile Phase | Matrix | Reference(s) |

| Hexaconazole, Tebuconazole, etc. | HPLC-DAD | Chiralpak IC | n-Hexane/Petroleum Ether and Ethanol/Isopropanol | Water | nih.gov |

| Myclobutanil, Paclobutrazol, etc. | HPLC | Amylose-tris(3,5-dimethylphenylcarbamate) CSP | n-Hexane-Isopropanol | - | nih.gov |

| Tetraconazole | Chiral HPLC-DAD | Cellulose tris-(4-methylbenzoate) | n-Hexane and Ethanol (90:10) | Cucumber, Muskmelon, Soil | nih.gov |

| Myclobutanil | Chiral LC-MS/MS | Chiralcel OD-RH | Acetonitrile-Water (70:30) | Cucumber, Soil | capes.gov.br |

| Tebuconazole | Chiral LC-MS/MS | Lux 3u Amylose-2 | Isocratic | Vegetables, Fruits, Soil, Water | capes.gov.br |

| Triadimefon, Hexaconazole, etc. | UPC² | Acquity Trefoil AMY1 | Supercritical CO₂ and Methanol/Ethanol-Isopropanol | Cucumber | nih.gov |

The performance of modern analytical methods demonstrates their suitability for routine monitoring, with good recovery and low limits of quantification.

Table 2: Performance Data for Modern Triazole Residue Analysis Methods

| Compound(s) | Matrix | Method | Average Recovery (%) | RSD (%) | LOQ | Reference(s) |

| Nine Triazoles | Orange, Cabbage | LC-MS | 60-145% | 2.3-13.1% | 0.01 mg/kg | [Initial search result 4] |

| 21 Triazoles | Animal-origin foods | UPLC-MS/MS | 72.0-114.8% | < 9.9% | 0.3-0.9 µg/kg | [Initial search result 7] |

| Six Triazoles | Cucumber | UPC² | 65.1-116% | 1.0-9.6% | 0.1 mg/kg | nih.gov |

| Fenpropidin enantiomers | Soil, various foods | Chiral UPLC-MS/MS | 71.5-106.1% | 0.3-8.9% (intra-day) | Not specified | nih.gov |

Emerging Research Areas and Future Perspectives for 3 1h 1,2,4 Triazole 1 Yl D Alanine

Exploration of Novel Bioactive Analogs and Derivatives

The chemical scaffold of 3-(1H-1,2,4-Triazole-1-yl)-D-alanine provides a versatile platform for the synthesis of novel bioactive analogs and derivatives. Researchers are actively exploring modifications to both the triazole and the D-alanine components to generate compounds with a wide range of pharmacological activities.

One of the most prominent areas of investigation is the development of new antifungal agents . By creating derivatives that incorporate different amino acid fragments, scientists have synthesized compounds with potent, broad-spectrum fungicidal properties. For instance, certain 1,2,4-triazole (B32235) derivatives containing amino acid groups have demonstrated exceptional activity against plant pathogens like Physalospora piricola. nih.gov The strategy often involves using a protective group, such as 9-fluorenylmethoxycarbonyl (Fmoc), which not only facilitates synthesis but can also contribute to the antimicrobial activity due to its lipophilic nature. iaea.org The synthesis of dipeptides incorporating the 1,2,4-triazole-alanine structure is another approach aimed at disrupting fungal cell structures and interfering with essential biosynthetic pathways. iaea.org

Beyond antifungal applications, research has expanded into other therapeutic areas:

Anticancer Activity: Novel 1,2,4-triazole derivatives are being designed and evaluated as potential anticancer agents, showcasing the scaffold's versatility. semanticscholar.org

Neuroprotection: Derivatives such as 3-(1H-1,2,4-triazole-1-yl)-N-propananilides have been synthesized and shown to possess neuroprotective properties, offering potential new avenues for treating neurodegenerative diseases. nih.gov

Anti-inflammatory and Immunomodulatory Effects: Modifications, such as incorporating a propanoic acid moiety instead of alanine (B10760859), have led to derivatives with significant anti-inflammatory and immunomodulatory activity. nih.gov

Enzyme Inhibition: Other analogs have been investigated for their ability to inhibit enzymes like cholinesterases, which is relevant for neurodegenerative disorders. mdpi.com

The exploration of these derivatives is a dynamic field, with ongoing synthesis of new compounds featuring substitutions on the triazole ring or modifications of the amino acid side chain to optimize biological activity. nih.gov

| Derivative Class | Biological Activity | Research Focus |

| Triazole-Amino Acid Conjugates | Antifungal | Development of new fungicides to combat plant pathogens. nih.goviaea.org |

| Triazole-Dipeptides | Antifungal | Enhancing disruption of fungal cell structures. iaea.org |

| 1,2,4-Triazole Derivatives | Anticancer | Exploring cytotoxicity against various human cancer cell lines. semanticscholar.org |

| Triazole-N-propananilides | Neuroprotective | Investigating potential treatments for neurodegenerative diseases. nih.gov |

| Triazole-Propanoic Acids | Anti-inflammatory | Modulating immune responses and cytokine release. nih.gov |

Advanced Computational Chemistry Approaches (e.g., QSAR, AI-driven drug discovery)

The development of novel analogs of 3-(1H-1,2,4-Triazole-1-yl)-D-alanine is increasingly guided by advanced computational chemistry. These in silico methods accelerate the discovery process, reduce costs, and provide deep insights into the molecular interactions that govern biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in this field. 3D-QSAR models, for example, are used to establish a quantitative link between the three-dimensional properties of triazole derivatives and their biological functions, such as anticancer or antifungal activity. nih.goviaea.org These models can identify key steric and electrostatic features of the molecules that are crucial for their potency. By analyzing these relationships, researchers can predict the activity of yet-to-be-synthesized compounds and prioritize the most promising candidates for laboratory synthesis. For example, QSAR models have been successfully applied to guide the design of 1,2,4-triazole derivatives as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and α-glucosidase. nih.govmdpi.com

Molecular docking is another critical computational tool. It simulates the binding of a ligand (the triazole derivative) to the active site of a target protein. This allows researchers to visualize the binding modes and key interactions, such as hydrogen bonds and hydrophobic interactions. Docking studies have been instrumental in understanding how triazole-amino acid analogs bind to their targets, such as the fungal enzyme 14α-demethylase (CYP51), and in designing new derivatives with improved binding affinity.

Screen large virtual libraries of potential derivatives for promising activity.

Optimize lead compounds by suggesting chemical modifications to improve their pharmacokinetic profiles.

Predict potential off-target effects and toxicity, leading to the development of safer compounds. nih.gov

These computational approaches create a powerful synergy with experimental work, enabling a more rational and efficient design of the next generation of drugs and agrochemicals based on the 3-(1H-1,2,4-Triazole-1-yl)-D-alanine scaffold.

Interdisciplinary Research Integrating Synthesis, Biology, and Environmental Science

The journey of a compound like 3-(1H-1,2,4-Triazole-1-yl)-D-alanine from a laboratory concept to a real-world application necessitates a highly interdisciplinary approach. The integration of chemical synthesis, biological evaluation, and environmental science is crucial for developing effective and safe products, particularly in the agricultural sector where triazole derivatives are widely used as fungicides.

This integrated research model typically follows a cyclical process:

Chemical Synthesis: The process begins in the chemistry lab, where novel analogs and derivatives of the parent compound are designed and synthesized. This involves creating libraries of related molecules by modifying the triazole ring, the amino acid side chain, or by conjugating it with other bioactive fragments. nih.govacs.org

Biological Evaluation: Once synthesized, these new compounds are passed to biologists for screening. Their biological activity is tested against specific targets, such as pathogenic fungi, cancer cell lines, or specific enzymes. nih.govsemanticscholar.org This phase determines the efficacy and potency of the new derivatives and helps establish a preliminary structure-activity relationship.

Environmental Science and Toxicology: For compounds that show high efficacy, especially those intended for agricultural use, a critical assessment of their environmental fate and impact is required. Environmental scientists study the compound's persistence in soil and water, its potential toxicity to non-target organisms (like beneficial insects and aquatic life), and its propensity to bioaccumulate. iaea.orgnih.govnih.gov This stage also involves human health risk characterization, often using a combination of human biomonitoring and computational toxicology to predict potential adverse effects from environmental exposure. iaea.orgnih.gov

The findings from the environmental assessment provide crucial feedback that informs the next cycle of chemical synthesis. For example, if a highly effective fungicide is found to be persistent in the environment, chemists can design new analogs that are more readily biodegradable without sacrificing their antifungal activity. This iterative, interdisciplinary cycle ensures that the development of new triazole-based compounds is driven not only by efficacy but also by principles of safety and environmental sustainability.

Addressing Challenges in Antimicrobial Resistance through Triazole-Amino Acid Research

Antimicrobial resistance is a critical global health threat, and the development of novel compounds to combat resistant pathogens is a major research priority. Triazole compounds have long been a cornerstone of antifungal therapy, but their efficacy is increasingly challenged by the emergence of resistant strains, particularly in fungi like Aspergillus fumigatus. nih.govmdpi.com Research into triazole-amino acid derivatives is playing a vital role in addressing this challenge.

The primary mechanisms of triazole resistance in fungi often involve:

Target Site Mutations: Alterations in the cyp51A gene, which encodes the target enzyme lanosterol (B1674476) 14-α-demethylase, can reduce the binding affinity of triazole drugs. iaea.orgnih.govacs.org

Overexpression of the Target Enzyme: Increased production of the Cyp51A protein can overwhelm the inhibitory effect of the drug.

Efflux Pump Overexpression: Fungal cells can actively pump the drug out, preventing it from reaching its target at a sufficient concentration. nih.gov

Research on new triazole-amino acid conjugates and other derivatives is tackling these resistance mechanisms through several innovative strategies:

Structural Modification to Evade Resistance: By synthesizing novel derivatives, researchers aim to create molecules that can still effectively bind to the mutated target enzyme or are not recognized by the efflux pumps. The addition of an amino acid moiety can alter the compound's structural and chemical properties, potentially allowing it to overcome existing resistance mechanisms. semanticscholar.orgnih.gov

Development of Hybrid Molecules: A promising approach is the creation of hybrid compounds that combine the 1,2,4-triazole scaffold with other antimicrobial agents, such as fluoroquinolones or indoles. semanticscholar.orgkitasato-u.ac.jp This can result in molecules with dual modes of action or synergistic effects, making it more difficult for pathogens to develop resistance. These hybrids have shown potent activity against multidrug-resistant bacterial strains. semanticscholar.org

Inhibition of Resistance Mechanisms: Some novel triazole derivatives are being designed not just to kill the pathogen but to act as "resistance breakers." For example, new chalcone-triazole hybrids have been shown to inhibit the function of efflux pumps, thereby restoring the activity of conventional antibiotics in resistant bacteria. nih.gov

The rational design of these new agents is often supported by molecular docking studies, which help predict how a new derivative will interact with the active site of the target enzyme, guiding the synthesis of more potent compounds. medchemexpress.comresearchgate.net This ongoing research into novel triazole derivatives, including those based on the 3-(1H-1,2,4-Triazole-1-yl)-D-alanine structure, is crucial for developing the next generation of antimicrobial agents that can remain effective in the face of growing resistance. atamanchemicals.com

Sustainable Agricultural Applications and Environmental Impact Mitigation

Triazole-based compounds are fundamental to modern agriculture, where they are widely used as broad-spectrum fungicides to protect a variety of crops, ensuring food security. mdpi.com The development of derivatives like 3-(1H-1,2,4-Triazole-1-yl)-D-alanine and its analogs is part of a broader effort to enhance sustainable agricultural practices by creating more effective and environmentally benign crop protection solutions. iaea.org Some amino-1,2,4-triazoles are also used in the production of plant growth regulators and nitrification inhibitors, further contributing to agricultural efficiency. medchemexpress.com

However, the extensive use of triazole fungicides is associated with environmental challenges. These compounds can be persistent in soil and aquatic environments, potentially impacting non-target organisms and soil microbiota. semanticscholar.orgnih.govkitasato-u.ac.jp A significant concern is the accumulation of residues and their metabolites. For example, many triazole fungicides degrade into persistent metabolites like 1,2,4-triazole alanine (TA), which can be taken up by subsequent crops, highlighting the long-term environmental presence of this chemical moiety. nih.gov

To address these environmental impacts, research is focused on several key mitigation strategies:

Bioremediation: One of the most promising approaches is the use of microorganisms to degrade triazole residues in contaminated soil. Scientists have identified several bacterial strains, including species of Klebsiella, Pseudomonas, and Citrobacter, that can use triazole fungicides as a source of carbon and energy, effectively breaking them down into less harmful substances. nih.govmdpi.comacs.org These microbes, which also often exhibit plant growth-promoting properties, could be developed into biofertilizers to restore soil health. acs.org

Physical Remediation Techniques: In cases of significant soil contamination, physical methods are being explored. Techniques like ozonation and solarization (heating the soil under plastic sheeting) have been shown to enhance the degradation rates of triazole fungicides in soil. nih.gov

By integrating the design of more eco-friendly triazole-amino acid fungicides with effective environmental mitigation strategies, the agricultural industry can move towards more sustainable practices that balance crop protection with environmental stewardship.

Fundamental Biochemical and Molecular Biological Studies on its Mechanism of Action

Understanding the fundamental mechanism of action at the biochemical and molecular level is crucial for the rational design of new drugs and agrochemicals based on the 3-(1H-1,2,4-Triazole-1-yl)-D-alanine scaffold. Research has revealed that this class of compounds can interact with a variety of biological targets, leading to a range of effects from antifungal activity to anticancer and neuroprotective properties.

Inhibition of Amino Acid Biosynthesis: A primary and well-documented mechanism of action, particularly for closely related compounds like 3-amino-1,2,4-triazole (amitrole), is the inhibition of amino acid biosynthesis. Specifically, L-1H-1,2,4-triazole-3-alanine has been identified as a histidine antagonist . kitasato-u.ac.jp It functions as a competitive inhibitor of imidazoleglycerol-phosphate (IGP) dehydratase, a key enzyme in the histidine biosynthesis pathway. iaea.orgnih.govatamanchemicals.com By blocking this enzyme, the compound disrupts protein synthesis and other cellular processes that rely on histidine, leading to growth inhibition, particularly in microorganisms. iaea.org This targeted disruption of a specific metabolic pathway is a hallmark of an effective antimicrobial agent.

Inhibition of Fungal Ergosterol (B1671047) Synthesis: For many of the antifungal analogs derived from this scaffold, the mechanism of action is consistent with that of other triazole fungicides. The primary molecular target is the enzyme lanosterol 14α-demethylase (CYP51) , which is a critical component of the ergosterol biosynthesis pathway in fungi. nih.gov Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals. By inhibiting CYP51, these compounds prevent the formation of ergosterol, leading to a dysfunctional cell membrane, impaired fungal growth, and ultimately, cell death. Molecular docking studies have confirmed that 1,2,4-triazole derivatives that include amino acid fragments can bind with high affinity to the active site of CYP51. nih.gov

Diverse Molecular Targets for Novel Derivatives: The versatility of the triazole-amino acid scaffold allows for the design of derivatives that can interact with a wide array of other molecular targets, leading to different therapeutic effects:

Anticancer: Some 1,2,3-triazole-amino acid conjugates have been shown to inhibit the proliferation of cancer cells, with proposed mechanisms including the inhibition of protein-protein interactions, such as the Bax/Bcl-xL pathway, which is involved in apoptosis. mdpi.com

Neuroprotection: Certain derivatives have demonstrated neuroprotective effects by modulating apoptotic pathways. Studies on 3-(1H-1,2,4-triazole-1-yl)-N-propananilide derivatives revealed that their protective activity is linked to decreasing the levels of the pro-apoptotic protein Bax and inhibiting caspase-3 activation.

Enzyme Inhibition: Various analogs have been developed as potent inhibitors of other key enzymes. For example, derivatives have been designed as ATP-competitive inhibitors of vascular endothelial growth factor receptors (VEGFR-1/2), which are important in angiogenesis, nih.gov and as inhibitors of cholinesterases for potential application in Alzheimer's disease. mdpi.com

These fundamental studies into the diverse mechanisms of action are essential for optimizing the design of future 3-(1H-1,2,4-Triazole-1-yl)-D-alanine derivatives for specific and potent therapeutic or agricultural applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1H-1,2,4-Triazole-1-yl)-D-alanine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of triazole-containing amino acids often employs nucleophilic substitution or click chemistry. For 3-(1H-1,2,4-Triazole-1-yl)-D-alanine, a regioselective alkylation of 1,2,4-triazole with a protected D-alanine derivative (e.g., methyl ester) under basic conditions (e.g., K₂CO₃ in DMF) is recommended. Microwave-assisted synthesis (e.g., 80°C, 30 minutes) can enhance reaction efficiency and purity . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield. Monitor reaction progress using TLC or HPLC to optimize stoichiometry and solvent selection .

Q. What spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Methodological Answer :

- Spectroscopy : Use ¹H/¹³C NMR to confirm regioselectivity of triazole substitution and stereochemistry (D-configuration). IR spectroscopy identifies functional groups (e.g., NH stretch at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (employing SHELX software for structure solution and refinement) resolves absolute configuration and hydrogen-bonding networks. High-resolution data (e.g., synchrotron sources) minimizes errors in bond-length and angle measurements .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents .

- Waste Disposal : Segregate organic and aqueous waste. Neutralize acidic/byproduct streams before disposal via certified hazardous waste services .

- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation. Maintain SDS documentation for emergency reference .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between different assay models for this compound?

- Methodological Answer : Discrepancies in antifungal or enzyme inhibition assays (e.g., MIC values) may arise from assay conditions (pH, temperature) or strain-specific resistance mechanisms. Standardize protocols using CLSI guidelines. Cross-validate results with orthogonal assays:

- Time-Kill Curves : Assess fungicidal vs. fungistatic activity .

- CYP51 Binding Assays : Compare triazole’s affinity for fungal vs. human cytochrome P450 isoforms via fluorescence quenching or ITC .

- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to quantify variability between replicates .

Q. What strategies are effective for modifying the triazole moiety to enhance target specificity in antifungal applications?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Introduce substituents at the triazole N1-position (e.g., fluorobenzyl groups) to improve lipophilicity and membrane penetration. Compare analogs using molecular docking (e.g., AutoDock Vina) against Candida CYP51 (PDB: 5TZ1) .

- Bioisosteric Replacement : Replace triazole with tetrazole or imidazole to assess potency trade-offs .

- Prodrug Design : Synthesize phosphate esters of the triazole-alanine conjugate to enhance solubility and bioavailability .

Q. How can computational methods like molecular docking and DFT be applied to predict interaction mechanisms with biological targets?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or GROMACS to model triazole’s binding to CYP51. Focus on hydrogen bonds with heme propionates and hydrophobic interactions with Leu376/His377 .

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate electronic properties (e.g., HOMO-LUMO gap) and correlate with antifungal activity .

- MD Simulations : Run 100-ns trajectories to assess triazole’s stability in membrane bilayers (e.g., POPC lipid models) .

Data Analysis and Validation

Q. How should researchers address crystallographic data discrepancies when refining the compound’s structure?

- Methodological Answer :

- Refinement Software : Use SHELXL for high-resolution data (R-factor < 5%). For twinned crystals, apply TWIN/BASF commands in SHELX .

- Error Sources : Check for absorption (multi-scan correction) and thermal motion anisotropy (ADPs). Validate using R-free cross-validation .

- Deposition : Submit refined CIF files to the Cambridge Structural Database (CSD) for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.